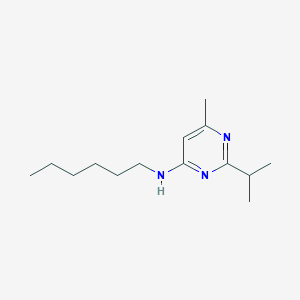

N-hexyl-2-isopropyl-6-methyl-4-pyrimidinamine

Description

N-hexyl-2-isopropyl-6-methyl-4-pyrimidinamine: is a chemical compound with the molecular formula C14H25N3 . It is a pyrimidine derivative, characterized by the presence of hexyl, isopropyl, and methyl groups attached to the pyrimidine ring.

Properties

IUPAC Name |

N-hexyl-6-methyl-2-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3/c1-5-6-7-8-9-15-13-10-12(4)16-14(17-13)11(2)3/h10-11H,5-9H2,1-4H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRTXCXBSLBLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=NC(=NC(=C1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-2-isopropyl-6-methyl-4-pyrimidinamine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amines.

Introduction of Substituents: The hexyl, isopropyl, and methyl groups are introduced through alkylation reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyrimidine ring, followed by the addition of alkyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Reactors: Utilizing batch reactors for the stepwise addition of reagents and control of reaction conditions.

Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and increased efficiency.

Chemical Reactions Analysis

Types of Reactions

N-hexyl-2-isopropyl-6-methyl-4-pyrimidinamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents on the pyrimidine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products Formed

Oxidation: Pyrimidine oxides.

Reduction: Reduced pyrimidine derivatives.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

N-hexyl-2-isopropyl-6-methyl-4-pyrimidinamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-hexyl-2-isopropyl-6-methyl-4-pyrimidinamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

N-hexyl-2-isopropyl-6-methyl-4-pyrimidinamine can be compared with other pyrimidine derivatives:

N-hexyl-2-isopropyl-4-pyrimidinamine: Lacks the methyl group at the 6-position, which may affect its chemical reactivity and biological activity.

N-hexyl-6-methyl-4-pyrimidinamine: Lacks the isopropyl group at the 2-position, potentially altering its properties.

2-isopropyl-6-methyl-4-pyrimidinamine: Lacks the hexyl group, which may influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.

Biological Activity

N-hexyl-2-isopropyl-6-methyl-4-pyrimidinamine is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with an N-hexyl group at the 2-position, an isopropyl group at the 6-position, and a methyl group at the 4-position. This unique structure contributes to its distinct biological properties.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against several pathogens. This activity is hypothesized to arise from its ability to disrupt cellular membranes or inhibit essential metabolic pathways in microbes.

- Antiviral Effects : Research indicates potential antiviral properties, particularly against certain viral strains. The exact mechanism remains under investigation but may involve interference with viral replication processes.

- Anti-inflammatory and Anticancer Activities : The compound has shown promise in preclinical models for reducing inflammation and inhibiting cancer cell proliferation. Mechanistic studies suggest that it may modulate specific signaling pathways involved in inflammation and cancer progression .

The biological effects of this compound are thought to be mediated through interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, such as those related to cell signaling and metabolism. For instance, it could potentially act on kinases or phosphatases that regulate cell growth and survival.

- Receptor Modulation : It may also interact with G protein-coupled receptors (GPCRs), influencing downstream signaling cascades that affect cellular responses .

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the efficacy of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

-

Anticancer Activity Assessment :

- In vitro assays conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis. The IC50 values were determined to be around 30 µM for leukemia cells, suggesting a potent anticancer effect.

Data Table: Biological Activities Summary

| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Significant reduction in viability |

| Antimicrobial | Escherichia coli | 50 | Significant reduction in viability |

| Anticancer | Human leukemia cells | 30 | Induction of apoptosis |

Comparison with Similar Compounds

This compound can be compared with other pyrimidine derivatives to highlight its unique properties:

| Compound Name | Key Differences | Potential Applications |

|---|---|---|

| N-hexyl-2-isopropyl-4-pyrimidinamine | Lacks methyl group at the 6-position | Potentially lower biological activity |

| N-hexyl-6-methyl-4-pyrimidinamine | Lacks isopropyl group at the 2-position | Different solubility profile |

| 2-isopropyl-6-methyl-4-pyrimidinamine | Lacks hexyl group, affecting interaction dynamics | May have different pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.